3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole
Description
3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole (CAS: 1234342-17-6) is a pyrazole derivative characterized by two 4-(difluoromethoxy)phenyl substituents at the 3- and 5-positions of the pyrazole ring. The difluoromethoxy groups (-O-CF₂H) enhance the compound’s lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications.
The compound’s structure has been analyzed using advanced crystallographic tools like the SHELX program suite, which is widely employed for small-molecule refinement and structural determination .
Properties
IUPAC Name |
3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F4N2O2/c18-16(19)24-12-5-1-10(2-6-12)14-9-15(23-22-14)11-3-7-13(8-4-11)25-17(20)21/h1-9,16-17H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPOZEOZGHIUTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2)C3=CC=C(C=C3)OC(F)F)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that pyrazole derivatives, including 3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole, exhibit notable antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of drug-resistant bacteria such as Staphylococcus aureus and Acinetobacter baumannii, with minimum inhibitory concentration values as low as 0.39 µg/mL . The fluorinated moieties enhance their efficacy by increasing membrane permeability and disrupting bacterial cell integrity.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential through various assays. For instance, derivatives of pyrazole have been tested against cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. Compounds similar to 3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole have demonstrated comparable or superior anti-inflammatory activity to established drugs like diclofenac sodium .
Cancer Research
In cancer studies, pyrazole derivatives have shown promise in inhibiting the proliferation of various cancer cell lines. For example, the compound was tested against human cervix epithelial adenocarcinoma (HeLa) and hepatocellular carcinoma (HepG2) cell lines, demonstrating significant antiproliferative effects with IC50 values indicating effective cytotoxicity at low concentrations .
Materials Science
Thermal Stability and Resistance
The presence of difluoromethoxy groups in the structure enhances the thermal stability and chemical resistance of materials developed using this compound. This property is particularly valuable in creating materials for high-performance applications where durability is critical.
Fluorinated Materials Development
The fluorine atoms in 3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole contribute to unique electronic properties, making it suitable for developing advanced materials such as coatings and polymers that require specific thermal or electrical characteristics.
Mechanism of Action
The mechanism of action of 3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethoxy groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of 3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole and related compounds:
Key Research Findings
- Electronic Effects : The difluoromethoxy group (-O-CF₂H) in 3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole provides moderate electron-withdrawing effects compared to the stronger -CF₃ groups in 3,5-bis(trifluoromethyl)-1H-pyrazole. This impacts reactivity in catalysis and binding affinity in biological targets .
- Coordination Chemistry : 3,5-bis(trifluoromethyl)-1H-pyrazole forms stable complexes with metals like nickel, as demonstrated by ¹H-NMR studies . The difluoromethoxy analog’s bulkier aryl substituents may hinder metal coordination, favoring instead hydrophobic interactions in material science applications.
Notes
Commercial Availability : 3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole is listed as discontinued by major suppliers, necessitating custom synthesis for research purposes .
Synthetic Challenges : Introducing difluoromethoxy groups requires specialized fluorination protocols, increasing synthesis complexity compared to trifluoromethyl or difluoromethyl analogs .
Structural Analysis : X-ray crystallography (via SHELX) and NMR spectroscopy are critical for characterizing these compounds, particularly for confirming regioselectivity in polysubstituted pyrazoles .
Biological Relevance : Sulfonyl and halogenated derivatives (e.g., CAS 1006348-85-1) show greater promise in drug development due to enhanced target engagement, whereas aryl-substituted analogs may face pharmacokinetic challenges .
Biological Activity
3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Overview of Pyrazole Compounds
Pyrazole derivatives have been extensively studied for their pharmacological properties. They exhibit a wide range of biological activities including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibition effects. The structural modifications in pyrazole compounds often lead to enhanced biological efficacy and selectivity towards specific targets.
Pharmacological Activities
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds similar to 3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole have shown promising results in reducing inflammation in various models:
- Study Findings : A series of pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, compared to standard drugs like dexamethasone which showed 76% inhibition at 1 µM .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate strong activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1 |
| Escherichia coli | 0.5 |
| Bacillus subtilis | 2 |
These results highlight the potential of 3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole as a candidate for treating infections caused by resistant strains .
3. Anticancer Properties
The inhibition of cyclin-dependent kinases (CDKs) is another significant aspect of the biological activity of this compound. CDKs are crucial in cell cycle regulation, and their dysregulation is linked to cancer progression. Pyrazole derivatives have been identified as effective inhibitors of CDK activity:
- Mechanism : Inhibition of CDK2 and CDK4 leads to cell cycle arrest in cancer cells, making these compounds potential candidates for anticancer therapy .
Case Studies
Several studies have focused on the synthesis and evaluation of pyrazole derivatives, including 3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole:
- Study on Anti-inflammatory Effects : A novel series of pyrazole derivatives were synthesized and tested for their ability to inhibit inflammatory markers in vivo. Compounds demonstrated significant reduction in edema in carrageenan-induced models .
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy against various pathogens using both disk diffusion and MIC methods. The results indicated that certain derivatives had potent activity against drug-resistant strains .
The biological activity of 3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole can be attributed to several mechanisms:
- Cytokine Inhibition : The compound inhibits the production of pro-inflammatory cytokines by blocking the signaling pathways involved in inflammation.
- Enzyme Inhibition : It acts as an inhibitor for specific kinases involved in cell proliferation and survival, particularly in cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
